molecular formula C8H8N6O5 B2590624 3-Ethoxy-4,4'-dinitro-1'H-1,3'-bipyrazole CAS No. 1855889-90-5

3-Ethoxy-4,4'-dinitro-1'H-1,3'-bipyrazole

Cat. No.: B2590624
CAS No.: 1855889-90-5
M. Wt: 268.189
InChI Key: IZXISLPHUVQFBG-UHFFFAOYSA-N
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Description

3-Ethoxy-4,4’-dinitro-1’H-1,3’-bipyrazole: is a chemical compound belonging to the class of bipyrazoles Bipyrazoles are heterocyclic compounds containing two pyrazole rings

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Ethoxy-4,4’-dinitro-1’H-1,3’-bipyrazole typically involves the nitration of a precursor bipyrazole compound. One common method includes the following steps:

Industrial Production Methods: Industrial production methods for 3-Ethoxy-4,4’-dinitro-1’H-1,3’-bipyrazole may involve large-scale nitration processes with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions: 3-Ethoxy-4,4’-dinitro-1’H-1,3’-bipyrazole undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Reduction: Hydrogen gas with a palladium catalyst.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products Formed:

    Reduction: Formation of 3-ethoxy-4,4’-diamino-1’H-1,3’-bipyrazole.

    Substitution: Formation of various substituted bipyrazoles depending on the nucleophile used.

Mechanism of Action

The mechanism of action of 3-Ethoxy-4,4’-dinitro-1’H-1,3’-bipyrazole is primarily related to its ability to undergo redox reactions. The nitro groups can participate in electron transfer processes, making the compound a potential candidate for applications in redox chemistry and materials science . The molecular targets and pathways involved in its biological activities are still under investigation.

Comparison with Similar Compounds

  • 4,4’-dinitro-1’H-1,3’-bipyrazole
  • 4,4’,5,5’-tetranitro-1H,1’H-[2,2’-biimidazole]-1,1’-diamine
  • 2,2’-diamino-4,4’,5,5’-tetranitro-3,3’-bipyrazole

Comparison: 3-Ethoxy-4,4’-dinitro-1’H-1,3’-bipyrazole is unique due to the presence of the ethoxy group, which can influence its solubility and reactivity compared to other similar compounds. The dinitro groups contribute to its energetic properties, making it a potential candidate for high-energy applications .

Properties

IUPAC Name

3-ethoxy-4-nitro-1-(4-nitro-1H-pyrazol-5-yl)pyrazole
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8N6O5/c1-2-19-8-6(14(17)18)4-12(11-8)7-5(13(15)16)3-9-10-7/h3-4H,2H2,1H3,(H,9,10)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IZXISLPHUVQFBG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=NN(C=C1[N+](=O)[O-])C2=C(C=NN2)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8N6O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

268.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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